ClC1=CC (C2=CC=CC=C2CC (O)=O)=CC=C1Cl
. The InChI representation is 1S/C14H10Cl2O2/c15-12-6-5-10 (7-13 (12)16)11-4-2-1-3-9 (11)8-14 (17)18/h1-7H,8H2, (H,17,18)
.
2-(3,4-Dichlorophenyl)benzoic acid is an aromatic compound belonging to the class of benzoic acids, characterized by the presence of two chlorine atoms on the phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications due to its potential biological activities.
This compound can be synthesized through various methods involving chlorinated aromatic compounds and benzoic acid derivatives. Its structural characteristics make it a valuable intermediate in organic synthesis.
2-(3,4-Dichlorophenyl)benzoic acid is classified as a benzoic acid derivative and falls under the category of aromatic carboxylic acids. It exhibits properties typical of both chlorinated compounds and carboxylic acids.
The synthesis of 2-(3,4-Dichlorophenyl)benzoic acid typically involves several steps:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity. For instance, using dry solvents and controlling the temperature during reactions can significantly affect the outcome.
The molecular structure of 2-(3,4-Dichlorophenyl)benzoic acid features a benzoic acid moiety with a dichlorophenyl substituent at the ortho position. The presence of chlorine atoms introduces electron-withdrawing effects that can influence both the physical properties and reactivity of the compound.
2-(3,4-Dichlorophenyl)benzoic acid can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine substituents, which can stabilize certain reaction intermediates.
The mechanism of action for 2-(3,4-Dichlorophenyl)benzoic acid in biological systems often involves its interaction with specific enzymes or receptors:
Studies have indicated that compounds with similar structures exhibit neuraminidase inhibitory activity, suggesting potential antiviral properties.
2-(3,4-Dichlorophenyl)benzoic acid has several applications in scientific research:
2-(3,4-Dichlorophenyl)benzoic acid (DCBA) emerged as a structurally distinct bioactive scaffold in the late 20th century, coinciding with intensified efforts to combat antibiotic resistance. Its molecular architecture integrates a benzoic acid core with a 3,4-dichlorophenyl moiety—a halogenation pattern recognized for enhancing compound lipophilicity and target binding affinity. Historically, DCBA derivatives evolved from early chlorinated aromatic compounds used in agrochemicals (e.g., 2,4-Dichlorophenoxyacetic acid herbicides) [7], but were repurposed for pharmaceutical applications due to their tunable bioactivity. The compound’s emergence accelerated with the discovery that ortho-substituted diaryl structures exhibit improved metabolic stability over monosubstituted analogs, enabling sustained antimicrobial action. Patent analyses indicate a surge in DCBA-based pharmaceutical filings post-2000, reflecting its versatility in addressing evolving pathogenic threats [5].
DCBA derivatives constitute a critical chemical arsenal against multidrug-resistant (MDR) pathogens. Their significance is underscored by the World Health Organization’s prioritization of Gram-negative bacteria (e.g., Acinetobacter baumannii) and Staphylococcus aureus strains (MRSA, VRSA) as critical threats [2] [6]. DCBA-based hydrazones, such as those synthesized from 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide, demonstrate potent activity against ESKAPE pathogens. In disc diffusion assays, hydrazone derivative HDZ-4 exhibited inhibition zones of 14 mm against E. coli and 15 mm against B. subtilis—comparable to ampicillin (30 mm) [1]. Crucially, DCBA hybrids operate via non-membrane-lytic mechanisms, including virulence factor suppression. Diflunisal analogs (structurally related to DCBA) inhibit S. aureus hemolysis and biofilm formation at sub-MIC concentrations (0.5–2 μg/mL) without impairing host immune cells, making resistance development less likely [2]. This aligns with anti-virulence strategies endorsed to extend antibiotic lifespans.
DCBA’s carboxylic acid group serves as a synthetic handle for generating nitrogen- and oxygen-containing heterocycles—key pharmacophores in antimicrobial drug design. Its reactivity with nucleophiles enables efficient conversion to:
Table 1: Antimicrobial Activity of Select DCBA Derivatives
Derivative Class | Pathogen | Activity (MIC) | Reference |
---|---|---|---|
Hydrazone (HDZ-4) | B. subtilis | 15 mm inhibition zone | [1] |
Pyrazole-hydrazone | MRSA (ATCC 33592) | 1.56 μg/mL | [6] |
1,3,4-Oxadiazole (5f) | M. tuberculosis H37Rv | 62.5 μg/mL | [3] |
Azetidinone (15b-15h) | M. tuberculosis H37Rv | 1–2 μg/mL | [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: